4-Androstenediol

Testosterone Precursor Metabolic Conversion 3β-HSD Pathway

Select 4-Androstenediol (CAS 1156-92-9) for quantitative metabolic flux studies: its ~15.76% enzymatic conversion to testosterone via 3β-HSD provides a reproducible baseline—nearly 3× the conversion efficiency of 4-androstenedione. As a weak AR partial agonist (0.5–0.6% ER cross-reactivity), it enables precise investigations of androgen receptor signaling specificity without confounding estrogenic activity. This Δ4-isomer is structurally divergent from 5-androstenediol (Δ5), which exhibits markedly lower androgenicity (1/475 of testosterone) and distinct immunostimulatory properties, making 4-androstenediol the definitive reference standard for LC-MS/MS doping control panels, forensic toxicology, and steroid-protein interaction studies. Supplied with full CoA and regulatory documentation.

Molecular Formula C19H30O2
Molecular Weight 290.4 g/mol
CAS No. 1156-92-9
Cat. No. B211404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Androstenediol
CAS1156-92-9
Synonyms(3beta,17alpha)-4-androstene-3,17-diol
(3beta,17beta)-4-androstene-3,17-diol
4-androstene-3 alpha,17 beta-diol
4-androstene-3,17-diol
4-androstene-3,17-diol, T(-3)-4-(14)C-labeled
androst-4-ene-3,17-diol
Molecular FormulaC19H30O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O
InChIInChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13?,14?,15-,16-,17?,18-,19-/m0/s1
InChIKeyBTTWKVFKBPAFDK-UALLODJUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





4-Androstenediol (CAS 1156-92-9): A Steroidal Testosterone Precursor with Defined Prohormone Activity


4-Androstenediol (CAS 1156-92-9), also known as androst-4-ene-3β,17β-diol, is a C19 steroidal compound belonging to the class of androstenediols [1]. As a testosterone precursor, it is converted to testosterone via the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme, with a reported conversion rate of approximately 15.76% . The compound is regulated as a Schedule III controlled substance in the United States .

Why 4-Androstenediol (CAS 1156-92-9) Cannot Be Substituted with Generic Androstenediol Isomers or Analogs


Generic substitution of 4-androstenediol with structurally similar androstenediols or other testosterone precursors is not scientifically valid due to fundamental differences in metabolic fate, receptor activity, and functional outcomes. The two primary androstenediol isomers, 4-androstenediol (Δ4-diol) and 5-androstenediol (Δ5-diol), share the same molecular weight but exhibit divergent biological profiles [1]. Specifically, 4-androstenediol demonstrates approximately 3-fold higher conversion efficiency to testosterone compared to 4-androstenedione, utilizing a distinct enzymatic pathway [2]. Furthermore, while 5-androstenediol has been developed as a radiation countermeasure due to its immunostimulatory properties, 4-androstenediol is closer structurally to testosterone and acts as a weak partial agonist of the androgen receptor with documented androgenic effects [3].

Quantitative Evidence for the Selection of 4-Androstenediol (CAS 1156-92-9) over Analogs: A Data-Driven Guide


Conversion Efficiency to Testosterone: 4-Androstenediol vs. 4-Androstenedione

4-Androstenediol demonstrates a significantly higher conversion rate to testosterone compared to the structurally related precursor 4-androstenedione. The conversion rate of 4-androstenediol is approximately 15.76%, which is nearly three times the rate observed for 4-androstenedione .

Testosterone Precursor Metabolic Conversion 3β-HSD Pathway

Estrogenic Receptor Affinity: Quantifying Minimal Off-Target Activity of 4-Androstenediol

4-Androstenediol exhibits very weak estrogenic activity, possessing approximately 0.5% and 0.6% of the affinity of estradiol for the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), respectively [1].

Estrogen Receptor ERα ERβ Selectivity

In Vivo Testosterone Elevation: 4-Androstenediol vs. 4-Androstenedione in Human Subjects

In a randomized, double-blind, cross-over study, oral administration of 200 mg of 4-androstenediol (Δ4Diol) produced a mean area-under-the-curve (AUC) for total testosterone of 1602.9 (SEM 119) nmol·l⁻¹, which was not significantly different from the 1632.5 (SEM 121) nmol·l⁻¹ observed after 200 mg of 4-androstenedione (Δ4) [1]. However, the serum concentration of the precursor itself was substantially lower for Δ4Diol (AUC 900 nmol·l⁻¹) compared to Δ4 (AUC 2177 nmol·l⁻¹), indicating more efficient or rapid conversion [1].

In Vivo Testosterone Pharmacokinetics Human Study

Androgenicity Relative to 5-Androstenediol: Structural Basis for Differentiated Activity

4-Androstenediol is closer in structure to testosterone than 5-androstenediol and possesses androgenic effects, acting as a weak partial agonist of the androgen receptor [1]. In contrast, 5-androstenediol is markedly less androgenic; when administered to rats in vivo, 5-androstenediol has approximately 1/185 the androgenicity of androstenedione and 1/475 the androgenicity of testosterone [2].

Androgen Receptor Structural Analog 5-Androstenediol Androgenicity

Binding Affinity to Human Placental Proteins: 4-Androstenediol vs. 5-Androstenediol

A comparative study of steroid binding to human placental cytosoluble proteins revealed that both 4-androstenediol and 5-androstenediol have a greater affinity than testosterone for placental proteins, but a lower affinity for pregnancy serum proteins [1]. The displacement index, expressed as the ratio of unlabeled testosterone to the quantity of tested substance required to decrease bound [³H]-testosterone to 50%, differed between the two isomers [1].

Protein Binding Placental Proteins Binding Affinity Displacement Index

Stability and Storage Requirements for 4-Androstenediol (CAS 1156-92-9)

For reliable experimental outcomes, 4-Androstenediol should be stored under specific conditions: long-term storage is recommended at 2-8°C in a dry, light-protected, sealed container, with a shelf life of up to 36 months [1]. Upon dissolution, the compound should be used promptly; if necessary, aliquots can be stored at -20°C for up to 30 days [1]. The compound exhibits defined solubility profiles in common laboratory solvents: DMF (25 mg/mL), DMSO (15 mg/mL), and ethanol (10 mg/mL) [2].

Stability Storage Shelf Life Solubility

Defined Research and Industrial Application Scenarios for 4-Androstenediol (CAS 1156-92-9)


Testosterone Precursor Studies in Androgen Metabolism

4-Androstenediol is optimally suited for in vitro and in vivo studies investigating the conversion of prohormones to testosterone via the 3β-HSD pathway. Its ~15.76% conversion rate provides a quantitative baseline for metabolic flux analyses . In comparative studies, its conversion efficiency is nearly three times that of 4-androstenedione, making it a preferred substrate for examining pathway kinetics .

Androgen Receptor (AR) Partial Agonist and Selectivity Research

Due to its action as a weak partial agonist of the androgen receptor and its minimal estrogenic cross-reactivity (0.5-0.6% of estradiol at ERα and ERβ), 4-androstenediol serves as a useful tool for investigating AR signaling specificity and the functional consequences of partial agonism [1]. Its distinct binding affinity to placental proteins further supports its use in steroid-protein interaction studies [2].

Analytical Reference Standard and Method Development

4-Androstenediol is an established analytical reference standard for the detection and quantification of anabolic steroids and prohormones in biological matrices and nutritional supplements . Its defined chemical properties, including purity (HPLC≥98%) and stability profile, render it suitable for developing and validating LC-MS/MS or GC-MS methods in doping control and forensic toxicology laboratories [3].

Comparative Pharmacology of Isomeric Androstenediols

The structural and functional divergence between 4-androstenediol and 5-androstenediol provides a clear model system for studying the impact of double-bond position (Δ4 vs. Δ5) on steroid hormone activity. 4-Androstenediol's closer structural resemblance to testosterone and higher androgenicity contrast sharply with 5-androstenediol's immunostimulatory properties and markedly lower androgenicity (1/475 of testosterone), enabling well-controlled comparative pharmacological studies [4].

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